molecular formula C7H4N2O3 B8246676 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione

2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B8246676
M. Wt: 164.12 g/mol
InChI Key: UNXFCQGFUJLIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound featuring a fused pyridine-oxazine-dione scaffold. Its molecular formula is C₇H₄N₂O₃, with a molecular weight of 164.12 g/mol and a CAS number of 21038-63-1 . This bicyclic structure combines aromatic and lactam functionalities, making it a versatile intermediate in medicinal chemistry for designing kinase inhibitors, antimicrobial agents, and central nervous system (CNS)-targeting drugs. Its synthesis typically involves cyclization reactions of substituted nicotinic acid derivatives or condensation of salicylanilide precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazine ring.

Another method involves the use of Mannich reaction, where a phenol, a primary amine, and an aldehyde are used as starting materials. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired oxazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalysts, microwave irradiation, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted oxazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione possess notable antimicrobial properties. Studies involving synthesized analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was utilized to evaluate these activities, revealing that many compounds exhibited significant efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainsAntifungal Activity
Compound AS. aureus (Inhibition Zone: 15 mm)C. albicans (Inhibition Zone: 12 mm)
Compound BE. coli (Inhibition Zone: 18 mm)No Activity
Compound CS. aureus (Inhibition Zone: 20 mm)C. albicans (Inhibition Zone: 14 mm)

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCancer Cell LineIC50 Value (µM)
Compound DHCT11615
Compound EMCF710
Compound FHUH712

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold in drug design. Molecular docking studies suggest that this compound can interact effectively with various biological targets, including enzymes involved in metabolic pathways relevant to cancer and infectious diseases . Its derivatives can be modified to enhance their bioactivity and selectivity.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing new derivatives of this compound through reactions with various anhydrides. The characterization involved techniques such as Proton-NMR and Mass Spectrometry to confirm the structures of the synthesized compounds. The resulting compounds were evaluated for their biological activities using standardized assays .

Case Study 2: Computational Studies

Another investigation employed computational methods to explore the binding affinities of the synthesized derivatives to target proteins associated with antimicrobial resistance. The findings suggested that certain modifications could significantly enhance the binding interactions compared to existing antibiotics .

Mechanism of Action

The mechanism of action of 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, thereby disrupting cell signaling pathways and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of oxazine-diones, which vary in heterocyclic core, substituents, and bioactivity. Key analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties References
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione Pyrido-oxazine-dione None (parent structure) 164.12 Drug intermediate, kinase inhibition
NSC777205 Benzo[e][1,3]oxazine-dione 4-Chloro-2-fluorophenyl 319.72 c-Met/EGFR inhibition, BBB permeability
2H-Thieno[2,3-d][1,3]oxazine-2,4(1H)-dione Thieno-oxazine-dione Varies (e.g., methyl, cycloalkyl) 183.21–327.42 Anticancer, cytotoxicity in PC-3 cells
1-(4-Fluorobenzyl)-2H-benzo[d][1,3]oxazine-2,4(1H)-dione Benzo[d][1,3]oxazine-dione 4-Fluorobenzyl 271.25 Antimicrobial, synthetic versatility
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Pyrido-pyrimidine-dione None 163.13 Computational studies (FMO theory)

Key Observations :

  • Substituent Effects : Bulky substituents (e.g., 4-chloro-2-fluorophenyl in NSC777205) enhance blood-brain barrier (BBB) permeability, while electron-withdrawing groups (e.g., 4-fluorobenzyl) improve antimicrobial activity .

Yield Comparison :

  • Pyrido-oxazines: ~86%
  • Benzo-oxazines: >95%
  • Thieno-oxazines: 46–86%

Physicochemical and Electronic Properties

  • Drug-Likeness : NSC777205 and NSC777207 (benzo-oxazines) comply with Lipinski’s rules, with logP values <5 and molecular weights <500 Da, ensuring oral bioavailability .
  • BBB Permeability : NSC777205 shows 2× higher BBB penetration than NSC777207 due to reduced polarity from the chloro-fluorophenyl group .
  • Frontier Molecular Orbitals (FMOs) : Pyrido[2,3-d]pyrimidine-dione derivatives exhibit HOMO localization on the dione ring, enhancing electron-donating capacity critical for herbicidal activity .

Biological Activity

2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, including anticancer and antimicrobial effects. This article reviews the biological activities associated with this compound, supported by case studies, research findings, and data tables.

  • Molecular Formula : C7_7H4_4N2_2O3_3
  • Molecular Weight : 164.12 g/mol
  • CAS Number : 56788-14-8

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study utilizing the NCI-60 cell line panel demonstrated that compounds related to this oxazine structure showed strong correlations in anti-cancer activity (PCC = 0.72–0.87) . Notably, compounds exhibiting similar mechanisms of action to known anticancer agents were identified.

Table 1: Anticancer Activity Correlation

CompoundPCC ValueMechanism of Action
Compound 3a0.87Induces apoptosis in cancer cell lines
Compound 40.77Cytotoxicity against human cancer cells
DPIQ0.64Inhibits NQO1 expression

Antimicrobial Activity

Although initial studies on the antimicrobial properties of related compounds yielded limited results, ongoing research is exploring the potential of these oxazines as antibacterial agents. A recent study indicated that none of the synthesized compounds showed significant antibacterial activity against various Gram-positive and Gram-negative strains at tested concentrations .

Study on Anticancer Mechanisms

In a notable study published in Cancer Research, researchers investigated the effects of a pyrido[4,3-d][1,3]oxazine derivative on pancreatic adenocarcinoma cells. The compound was found to induce apoptosis through NRF2 activation and inhibited amino acid biosynthesis pathways critical for cancer cell survival .

Synthesis and Reactivity Studies

A series of synthetic routes were explored to derive various substituted analogs of this compound. These studies revealed that modifications to the oxazine core could enhance biological activity and selectivity towards cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione derivatives?

Basic
A common method involves cyclocondensation of substituted nicotinic acid derivatives with carbonylating agents. For example, triphosgene reacts with 6-chloro-2-(methylamino)nicotinic acid in anhydrous dioxane under argon to yield 7-chloro-1-methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, achieving 58–86% yields after recrystallization . Substituted benzyl halides can also alkylate the oxazine core under basic conditions (e.g., NaH in THF) to introduce functional groups at the N1 position .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Basic
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent effects (e.g., fluorobenzyl derivatives show distinct 19^{19}F couplings ).
  • IR Spectroscopy : Peaks at ~1787 cm1^{-1} (C=O stretching) and ~1720 cm1^{-1} (oxazine ring) validate the core structure .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C8_8H5_5ClN2_2O3_3: C 45.2%, H 2.37%, N 13.2%) .

Q. How can reaction yields be optimized in one-pot syntheses of pyridooxazine derivatives?

Advanced
Optimization involves:

  • Temperature Control : Heating at 60°C for 3 days improves cyclization efficiency in triphosgene-mediated reactions .
  • Solvent Selection : Anhydrous dioxane minimizes side reactions .
  • Catalyst Use : DMAP accelerates amide coupling in DMF, reducing reaction time .
    Evidence shows one-pot methods achieve up to 86% yield without chromatography .

Q. What computational methods model the electronic structure of pyridooxazine derivatives?

Advanced
Hybrid density functional theory (DFT) with exact-exchange terms (e.g., B3LYP) predicts thermochemical properties (atomization energies ±2.4 kcal/mol accuracy) . The Colle-Salvetti correlation-energy functional, combined with gradient expansions, calculates electron correlation effects, validated against experimental ionization potentials and atomic energies .

Q. How do structural modifications influence bioactivity against targets like NLRP3?

Advanced
Substituents at N1 and C6/C7 positions modulate activity. For example:

  • Fluorobenzyl Groups : Enhance binding to NLRP3 by introducing hydrophobic and electrostatic interactions .
  • Chloro Substituents : Improve metabolic stability, as seen in 7-chloro derivatives with potent inflammasome inhibition .
    SAR studies require in vitro assays (e.g., IL-36α suppression in renal cells) to validate modifications .

Q. What is the role of substituents in dictating regioselectivity during synthesis?

Basic
Electron-withdrawing groups (e.g., -F, -Cl) at C6 direct nucleophilic attack to the less hindered N1 position. Steric effects from bulky substituents (e.g., 3-trifluoromethylphenyl) favor para-substitution on the pyridine ring .

Q. How can contradictions in reported bioactivity data be resolved?

Advanced
Discrepancies arise from assay conditions (e.g., cell type, NLRP3 activation method). Use orthogonal validation:

  • Biochemical Assays : Measure caspase-1 activation in THP-1 macrophages .
  • In Vivo Models : Compare renal tubulointerstitial lesion suppression in unilateral ureteral obstruction (UUO) mice .

Q. What mechanistic insights can kinetic studies provide for ring-opening reactions?

Advanced
Kinetic profiling of reactions with diethyl malonate reveals second-order dependence on substrate concentration, suggesting nucleophilic acyl substitution as the rate-limiting step. Activation energies derived from Arrhenius plots guide solvent selection (e.g., polar aprotic solvents lower EaE_a) .

Q. Which purification techniques are optimal for isolating pyridooxazine derivatives?

Basic

  • Recrystallization : Use EtOAc/hexane mixtures for high-purity solids (e.g., 97.4% purity for 3-(4-ethylbenzoyl) derivatives ).
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers (e.g., fluorobenzyl analogs ).

Q. How are computational models validated against experimental data for this compound?

Advanced
Compare DFT-predicted 13^{13}C NMR shifts (e.g., C=O at ~160 ppm) with experimental data. Deviations >5 ppm indicate inadequate electron correlation treatment, prompting use of double-hybrid functionals (e.g., B2PLYP) .

Properties

IUPAC Name

1H-pyrido[4,3-d][1,3]oxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-6-4-3-8-2-1-5(4)9-7(11)12-6/h1-3H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXFCQGFUJLIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 50 ml. flask was charged with 2.6 g. lead tetra-acetate suspended in 10 ml. dimethylformamide and stirred while a solution of 0.96 g. of 4-carbamylnicotinic acid in 5 ml. dimethylformamide was added dropwise during 10 minutes. The mixture was stirred for 10 minutes after completion of the addition, then poured onto 40 g. crushed ice. A precipitate of cream solids was collected by filtration, washed with water and dried in vacuo. The yield of 5-azaisatoic anhydride amounted to 0.68 g., melting point 180° with decomposition, and represented 72 percent of theory. On attempted purification by crystallization from organic solvents, extensive decomposition occurred. The structure was confirmed by elemental analysis, infra-red spectroscopy and mass spectrometry.
Name
lead tetra-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The starting materials for this synthesis was 4-aminopyridine which was protected by boc group and converted to 4-tert-butoxycarbonylamino-nicotinic acid, depicted as formula 35 in Scheme 15, by ortholithiation followed by quenching with dry ice. This intermediate was reacted with trichloromethyl chloroformate to yield 1H-pyrido[4,3-d][1,3]oxazine-2,4-dione, depicted by formula 36 in Scheme 15, which was then converted to 4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester, depicted by formula 37 in Scheme 15. The reaction of 4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester with piperazine-1-yl-thiophene-2-yl-methanone gave 2-oxo-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-1,2-dihydro-[1,6]-naphthyridin-3-carboxylic acid ethyl ester, depicted by formula 38 in Scheme 15, which was reacted with corresponding alkyl halides (R—X) to yield 1-N-substituted-2-oxo-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl esters as shown in Scheme 15.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Trichloromethyl chloroformate (9 mL, 75 mmol) was added slowly to a solution of 4-tert-butoxycarbonylamino-nicotinic acid (118) (16.2 g, 68 mmol) in dioxane and refluxed for 4 h under nitrogen atmosphere. The solution was cooled and the solvent was removed under vacuum. The residue was recrystallized by ether to yield 10.92 g (98%) of 1H-pyrido[4,3-d][1,3]oxazine-2,4-dione (119) as white solids. MP: 243° C.; 1H-NMR (DMSO-d6): ), δ 7.32 (d, J=6.0 Hz, 1H), 8.71 (d, J=6.0 Hz, 1H), 9.11 (s, 1H); EIMS m/z 165 (M+1).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.